molecular formula C11H12BrClO3 B5999995 (2-Bromo-4-chlorophenyl) 2-methylpropyl carbonate

(2-Bromo-4-chlorophenyl) 2-methylpropyl carbonate

Cat. No.: B5999995
M. Wt: 307.57 g/mol
InChI Key: BHRIFGTZQWASSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-4-chlorophenyl) 2-methylpropyl carbonate: is an organic compound with potential applications in various fields of scientific research. It is characterized by the presence of both bromine and chlorine atoms on a phenyl ring, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-chlorophenyl) 2-methylpropyl carbonate typically involves the reaction of 2-bromo-4-chlorophenol with 2-methylpropyl chloroformate. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The phenyl ring can undergo oxidation reactions to form quinones or reduction reactions to form hydroquinones.

    Hydrolysis: The carbonate group can be hydrolyzed under acidic or basic conditions to form the corresponding phenol and alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products:

    Substitution Reactions: Formation of substituted phenyl derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Hydrolysis: Formation of 2-bromo-4-chlorophenol and 2-methylpropanol.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2-Bromo-4-chlorophenyl) 2-methylpropyl carbonate can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: The compound can be used in bioconjugation reactions to attach biologically active molecules to proteins or other biomolecules, facilitating the study of biological processes.

Medicine:

    Drug Development: The unique structural features of this compound make it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of (2-Bromo-4-chlorophenyl) 2-methylpropyl carbonate depends on its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence its binding affinity and reactivity with enzymes or receptors. The carbonate group can undergo hydrolysis, releasing the active phenol and alcohol, which can then interact with biological targets.

Comparison with Similar Compounds

    (2-Bromo-4-chlorophenyl)methanol: Similar structure but lacks the carbonate group.

    (2-Bromo-4-chlorophenyl)acetic acid: Similar structure but contains an acetic acid group instead of the carbonate group.

    (2-Bromo-4-chlorophenyl)amine: Similar structure but contains an amine group instead of the carbonate group.

Uniqueness:

  • The presence of the carbonate group in (2-Bromo-4-chlorophenyl) 2-methylpropyl carbonate makes it unique compared to its analogs. This group can undergo hydrolysis, releasing active components that can interact with biological targets. Additionally, the combination of bromine and chlorine atoms on the phenyl ring can influence its reactivity and binding affinity, making it a versatile compound for various applications.

Properties

IUPAC Name

(2-bromo-4-chlorophenyl) 2-methylpropyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO3/c1-7(2)6-15-11(14)16-10-4-3-8(13)5-9(10)12/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRIFGTZQWASSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)OC1=C(C=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.